molecular formula C4H9BrO2 B145963 2-Bromo-1,1-dimethoxyethane CAS No. 7252-83-7

2-Bromo-1,1-dimethoxyethane

Cat. No. B145963
CAS RN: 7252-83-7
M. Wt: 169.02 g/mol
InChI Key: FUSFWUFSEJXMRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated compounds is a common theme in the provided papers. For instance, the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene is described, leading to various bromination products, including 2,3-bis(bromomethyl)-1,4-dimethoxybenzene . Similarly, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone through halogen-exchange is reported, indicating the potential for using bromination in conjunction with protective groups . These studies suggest that bromination is a versatile tool in organic synthesis, which could be applicable to the synthesis of 2-Bromo-1,1-dimethoxyethane.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for understanding their reactivity and properties. The crystal and molecular structure of a related compound, 2-bromo-11-ethyl-5,9-dimethoxytetracyclo[5.4.1.14,12–18,11]tetradecan-3-one, has been determined, providing insights into the stereochemistry of such molecules . Although this compound is structurally more complex than 2-Bromo-1,1-dimethoxyethane, the analysis of its crystal structure can give clues about the general effects of bromine substitution on molecular conformation.

Chemical Reactions Analysis

The reactivity of brominated compounds is highlighted in several papers. For example, the conversion of a brominated product into sulfur-functionalized benzoquinones is discussed . Additionally, the reactivity of a 1-bromoalumole with Mes*Li to afford a substituted alumole is reported . These reactions demonstrate the potential of brominated intermediates to undergo further functionalization, which could be relevant for the chemical reactions of 2-Bromo-1,1-dimethoxyethane.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be inferred from the studies on related molecules. For instance, the gas phase NMR of 1,2-dimethoxyethane provides information on the conformation of the compound, which could be similar to the properties of 2-Bromo-1,1-dimethoxyethane . The intramolecular interactions observed in the crystal structure of 2-bromobenz[a]anthracene-5,6,7,12-tetraone-5-dimethylketal suggest how bromine substitution might influence the physical properties of brominated ethers .

Scientific Research Applications

Chemical Properties and Reactions

  • Synthesis and Handling : 2-Azido-1,1-dimethoxyethane, related to 2-Bromo-1,1-dimethoxyethane, can be prepared using 1-bromo-2,2-dimethoxyethane, showcasing its potential in synthetic chemistry. This compound must be handled with caution due to its explosive nature and stored at low temperatures under an inert atmosphere (Langer, 2008).

  • Gas Phase NMR Studies : The conformation of dimethoxyethane, a compound similar to 2-Bromo-1,1-dimethoxyethane, has been studied in the gas phase using NMR, highlighting its structural dynamics in different phases (Abe & Inomata, 1991).

  • Reduction of Malonate Derivatives : Borane–dimethoxyethane, generated from sodium borohydride–bromine mixtures, efficiently reduces malonate derivatives to 1,3-diols, indicating its use in organic synthesis (Tudge et al., 2008).

  • Conformational Energy Maps : Studies on dimethoxymethane, structurally similar to 2-Bromo-1,1-dimethoxyethane, have provided insights into its conformational energy map, contributing to the understanding of molecular interactions and stabilities (Wiberg & Murcko, 1989).

  • Cation Complex Conformation : Research on 1,2-dimethoxyethane complex formation with cations revealed distinct conformations based on the type of cation involved, demonstrating the compound's responsiveness to different ionic environments (Fukushima & Chibahara, 1993).

  • Etherification of Hydroxyl Compounds : 1,2-Dimethoxyethane has been explored as an etherification agent in the synthesis of methyl ethers from biomass-derived hydroxyl compounds, showcasing its potential in green chemistry applications (Che et al., 2015).

Application in Nanoparticle Synthesis

  • Synthesis of Silicon Nanoparticles : A method using dimethoxyethane for preparing silicon nanoparticles via a solution reaction has been developed, indicating its role in nanotechnology (Neiner et al., 2006).

Conformational Studies

  • Conformational Stability in Gas Phase : The energy difference between different conformers of 1,2-dimethoxyethane was experimentally determined, providing insights into the stability and behavior of similar compounds in the gas phase (Yoshida et al., 1996).

  • Raman Spectroscopy in Liquid Phase and Aqueous Solutions : The conformation of 1,2-dimethoxyethane in liquid and aqueous solutions was studied, offering information on how solvents affect the conformation of such compounds (Goutev et al., 2000).

  • Vinyl Ester Synthesis and Reactions : The synthesis and reactions of new vinyl esters, including ethers and esters of 2-bromo-3-hydroxyacrolein, were studied, contributing to organic synthesis knowledge (Shostakovskii et al., 1961).

  • Synthesis of Intermediates for Pomeranz‐Fritsch Reaction : The synthesis of dimethyl α-arylimino-, α-alkylamino-, and α-carbodiimido-acetals from 1-chloro-2,2-dimethoxyethane, highlights the compound's relevance in advanced organic synthesis (Katritzky et al., 1994).

  • Hydrogen Bonding in Aqueous Solutions : The study of hydrogen bonding in concentrated aqueous solutions of 1,2-dimethoxyethane revealed the formation of water clusters and provided insights into the hydration structure in solutions (Nickolov et al., 2001).

Safety And Hazards

2-Bromo-1,1-dimethoxyethane is a flammable liquid and vapor. It is toxic if swallowed and can cause skin and eye irritation. It is harmful if inhaled and may cause respiratory irritation . It may also lead to pulmonary edema, cause dizziness or suffocation, and may cause a burning sensation in the chest .

Future Directions

2-Bromo-1,1-dimethoxyethane is a brominated pharmaceutical intermediate. The pharmaceutical and pharmaceutical intermediate industries currently require nearly 60 products containing bromine. At present, the pharmaceutical industry requires about 16,000 tons of bromine per year. With the improvement and progress of industrial technology, the market will gradually expand, and bromine-consuming pharmaceutical intermediates will have a larger development .

properties

IUPAC Name

2-bromo-1,1-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSFWUFSEJXMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064608
Record name Ethane, 2-bromo-1,1-dimethoxy-
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Molecular Weight

169.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,1-dimethoxyethane

CAS RN

7252-83-7
Record name 2-Bromo-1,1-dimethoxyethane
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Record name Ethane, 2-bromo-1,1-dimethoxy-
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Record name 2-Bromo-1,1-dimethoxyethane
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Record name Ethane, 2-bromo-1,1-dimethoxy-
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Record name Ethane, 2-bromo-1,1-dimethoxy-
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Record name 2-bromo-1,1-dimethoxyethane
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Record name 2,2-Dimethoxybromoethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
Z Xu, H Wang, S Jiang, S Lu… - Journal of Heterocyclic …, 2022 - Wiley Online Library
A new and convergent synthetic route of erdafitinib on a 20 g scale has been developed, from the commercially available chemicals quinoxalin‐2‐ol, 4‐bromo‐1‐methyl‐1H‐pyrazole, …
Number of citations: 1 onlinelibrary.wiley.com
IA Opai, PD Shirsath, PS Dudhe, NN Karade - 2023 - researchsquare.com
Synthesis of 2, 3-diaryl acrylic acid is accomplished using the Perkin reaction between aromatic aldehyde and variously substituted phenyl acetic acids in presence of acetic anhydride …
Number of citations: 2 www.researchsquare.com
JA Lutz, CM Taylor - Organic letters, 2020 - ACS Publications
N-Phthalimido-d-cysteine allyl ester was S-alkylated with 2-iodoethanol. The derived β-thioaldehyde was condensed with Nα-tetrachlorophthalimidovalinamide to afford a Z-thioenamide…
Number of citations: 5 pubs.acs.org
Z Wang, Z Zhou, J Kou, S Wu, Y Xu… - … Process Research & …, 2021 - ACS Publications
In this article, a robust and scalable process to prepare the key intermediate 7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione (1) for the …
Number of citations: 5 pubs.acs.org
DD Manning, C Guo, Z Zhang, KN Ryan… - Bioorganic & Medicinal …, 2014 - Elsevier
Serotonin type 3 (5-HT 3 ) receptor partial agonists have been targeted as potential new drugs for the symptomatic relief of irritable bowel syndrome (IBS). Multiple diazepinone-based …
Number of citations: 7 www.sciencedirect.com
LB NaH - Acta Chemica Scandinavica, 1989 - researchgate.net
Intramolecular alkylation of an o-halo-fi-keto ester anion (1) gives a cyclic ether (2) or a cyclic ketone (3) of equal ring size depending on which atom in the anion is acting as the …
Number of citations: 6 www.researchgate.net
A Rukavishnikov, KR Gee, I Johnson, S Corry - Analytical biochemistry, 2011 - Elsevier
Cephalosporin was used to synthesize soluble and precipitating fluorogenic β-lactam substrates that demonstrated differential catalytic hydrolysis by three different subtypes of β-…
Number of citations: 62 www.sciencedirect.com
M Nekoei - Journal of Chemical Health Risks, 2018 - jchr.damghan.iau.ir
A robust linear quantitative structure-property relationship (QSPR) model has been constructed to model and predict the refractivity indices of 101 organic compounds as common halo-…
Number of citations: 8 jchr.damghan.iau.ir
A Nakayama, T Nakamura, T Zaima… - Angewandte Chemie …, 2021 - Wiley Online Library
A concise total synthesis of tronocarpine, a chippiine‐type indole alkaloid, was accomplished. The key feature of this total synthesis is a one‐pot construction of the pentacyclic skeleton …
Number of citations: 10 onlinelibrary.wiley.com
YH Peng, FY Liao, CT Tseng… - Journal of medicinal …, 2020 - ACS Publications
Indoleamine 2,3-dioxygenase (IDO1) inhibitors are speculated to be useful in cancer immunotherapy, but a phase III clinical trial of the most advanced IDO1 inhibitor, epacadostat, did …
Number of citations: 28 pubs.acs.org

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